Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate
Description
Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate is a polyaromatic azo compound with a highly conjugated structure. It features a central 1,3,5-triazine ring substituted with amino and chloro groups, linked via azo (-N=N-) bridges to naphthalene moieties functionalized with sulfonate (-SO₃⁻) groups. The tetrasodium counterions enhance its solubility in aqueous media, making it suitable for applications in dyes, pharmaceuticals, or molecular probes . Its complex architecture allows strong π-π interactions and hydrogen bonding, contributing to stability and binding affinity in biological or industrial contexts.
Properties
CAS No. |
84434-58-2 |
|---|---|
Molecular Formula |
C33H18ClN9Na4O12S4 |
Molecular Weight |
988.2 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C33H22ClN9O12S4.4Na/c34-31-37-32(35)39-33(38-31)36-25-8-9-28(22-14-17(56(44,45)46)4-6-19(22)25)43-42-26-10-11-27(23-15-18(57(47,48)49)5-7-20(23)26)41-40-16-12-24-21(30(13-16)59(53,54)55)2-1-3-29(24)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);;;;/q;4*+1/p-4 |
InChI Key |
BFGORUIXPULGPD-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 7-sulphonato-1-naphthylamine. This intermediate product is then further diazotized and coupled with another molecule of 7-sulphonato-1-naphthylamine to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being converted to its tetrasodium salt form.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce various amines.
Scientific Research Applications
Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage, leading to the formation of reactive intermediates that can interact with cellular components. The triazine ring can also participate in nucleophilic substitution reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate
This trisodium analogue shares key structural motifs with the target compound, including:
- A 4-amino-6-chloro-1,3,5-triazine core.
- Azo-linked naphthalene rings with sulfonate groups.
- High water solubility due to sodium counterions.
Key Differences :
- Substituent Variation: The trisodium compound has a methylamino (-NHCH₃) group and a hydroxyl (-OH) group on the naphthyl ring, whereas the tetrasodium compound lacks hydroxyl groups and features additional sulfonate substituents.
- Counterion Count : The trisodium form has three sodium ions versus four in the target compound, affecting ionic strength and solubility.
- Topological Polar Surface Area (TPSA) : The trisodium compound has a TPSA of 348 Ų (indicative of hydrogen-bonding capacity), while the tetrasodium compound likely exhibits higher TPSA due to additional sulfonate groups .
Triazine-Based Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
Compounds like triflusulfuron methyl ester (methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) share the triazine core but differ significantly in functionalization :
- Functional Groups : Sulfonylurea (-SO₂NHC(=O)NH-) linkages replace azo bridges, limiting conjugation but enhancing enzyme inhibition (e.g., acetolactate synthase in plants).
- Applications: Herbicidal activity vs.
- Solubility : The methyl ester in triflusulfuron reduces polarity compared to the fully sulfonated tetrasodium compound.
Physicochemical and Functional Comparison
Table 1: Comparative Properties of Tetrasodium Compound and Analogues
Research Findings and Analytical Insights
- Mass Spectrometry : High-resolution MS would differentiate sodium adducts (e.g., [M+4Na]⁴⁺ for the tetrasodium compound) from analogues with fewer counterions .
- Thermodynamic Stability: The tetrasodium compound’s multiple sulfonates and conjugated structure likely enhance thermal stability compared to non-sulfonated triazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
